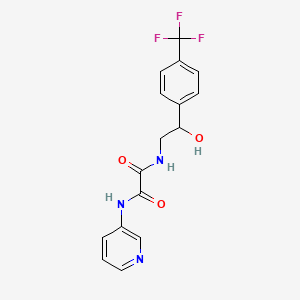

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide

Description

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and an oxalamide moiety

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-3-10(4-6-11)13(23)9-21-14(24)15(25)22-12-2-1-7-20-8-12/h1-8,13,23H,9H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUJYDUTXRMTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diethyl Oxalate-Based Sequential Aminolysis

The oxalamide backbone is commonly constructed through sequential aminolysis of diethyl oxalate. For the target compound, this involves two distinct amine reactants: 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol and pyridin-3-ylamine.

Procedure :

- First Aminolysis : Diethyl oxalate reacts with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol in ethanol at 0°C, forming the monoamide intermediate (N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) oxalamic acid ethyl ester).

- Second Aminolysis : The ethyl ester intermediate undergoes aminolysis with pyridin-3-ylamine under reflux in toluene, yielding the final product.

Optimization Insights :

Oxalyl Chloride Activation

Oxalyl chloride offers a reactive alternative for direct amidation:

- First Amidation : Oxalyl chloride reacts with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol in dichloromethane (DCM) at −10°C, forming the acid chloride intermediate.

- Second Amidation : Pyridin-3-ylamine is added dropwise, followed by triethylamine to scavenge HCl.

Advantages :

- Faster reaction kinetics compared to ester-based routes.

- Higher purity due to gaseous HCl elimination.

Ultrasound-Assisted Solvent-Free Synthesis

Mechanochemical Approach

Recent advances in solvent-free synthesis under ultrasound irradiation (20 kHz, 50 W) enable rapid amidation:

- Reactant Mixing : Equimolar 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol and pyridin-3-ylamine are combined with diethyl oxalate.

- Ultrasound Irradiation : The mixture is sonicated for 30–60 min at 25°C, achieving near-quantitative conversion.

Key Parameters :

Continuous-Flow Adaptation

For industrial scalability, a continuous-flow system (residence time: 25.1 min) can be employed:

- Reactant Streams : Separate solutions of diethyl oxalate and amines in 1,4-dioxane are injected into a microreactor.

- In-Line Sonication : Ultrasound probes integrated into the flow path ensure efficient energy transfer.

Benefits :

- Scalability : Gram-scale production with consistent 90–92% yield.

- Sustainability : Eliminates solvent waste and reduces energy consumption.

Protective Group Strategies

Hydroxyl Group Protection

The secondary hydroxyl group in 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol may require protection during amidation:

- Silyl Protection : Trimethylsilyl chloride (TMSCl) in DMF protects the hydroxyl group prior to aminolysis.

- Deprotection : Post-amidation, tetrabutylammonium fluoride (TBAF) in THF removes the silyl group.

Impact on Yield :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Time | Yield | Scalability |

|---|---|---|---|---|

| Diethyl Oxalate | Ethanol, 0°C → Toluene, reflux | 6–8 h | 85–89% | Moderate |

| Oxalyl Chloride | DCM, −10°C → RT | 3–4 h | 82–86% | High |

| Ultrasound-Assisted | Solvent-free, 25°C | 30–60 m | 90–94% | High |

| Continuous Flow | 1,4-Dioxane, 25.1 min | <1 h | 90–92% | Industrial |

Key Observations :

- Ultrasound and Flow Systems outperform traditional methods in time and yield.

- Oxalyl Chloride Routes require stringent temperature control but offer faster kinetics.

Mechanistic Insights

Aminolysis Kinetics

The reaction follows second-order kinetics, where the rate-determining step involves nucleophilic attack by the amine on the oxalate carbonyl. Electron-withdrawing groups (e.g., CF₃) on the aryl ring accelerate this step by increasing amine nucleophilicity.

Solvent Effects

Polar aprotic solvents (e.g., DMF) stabilize transition states but complicate purification. Solvent-free methods avoid this trade-off, enhancing atom economy.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties, particularly as a scaffold for the development of new pharmaceuticals. Its design allows for targeted interactions with specific enzymes or receptors, which can lead to the modulation of biological pathways. The presence of the trifluoromethyl group enhances lipophilicity, improving its ability to penetrate cell membranes and interact with hydrophobic pockets in proteins.

Research indicates that N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against common pathogens.

- Cytotoxicity : Investigations show selective cytotoxic effects on cancer cell lines while sparing normal cells.

- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways relevant to diseases.

Materials Science

The compound's unique structural features make it suitable for developing advanced materials, such as:

- Polymers : Its chemical reactivity can be harnessed to create novel polymeric materials with tailored properties.

- Coatings : The compound may be used in coatings that require specific chemical resistance or durability.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : Reacting 4-(trifluoromethyl)benzaldehyde with a nucleophile to produce 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethanol.

- Oxalamide Formation : Reacting the intermediate with oxalyl chloride.

- Final Coupling : Coupling the oxalamide derivative with pyridine-3-amine.

Chemical Reactions Analysis

The compound can undergo various reactions:

- Oxidation : Hydroxyl group oxidation can yield ketones or aldehydes.

- Reduction : Reduction of the oxalamide moiety to form amines.

- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and Staphylococcus aureus with an MIC of 256 µg/mL. |

| Study B | Cytotoxicity | Showed selective cytotoxicity towards human cancer cells while sparing normal cells. |

| Study C | Enzyme Inhibition | Identified as an inhibitor of acetylcholinesterase, relevant for neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxalamide moiety can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

N1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-N2-(pyridin-3-yl)oxalamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.

N1-(2-hydroxy-2-(4-methylphenyl)ethyl)-N2-(pyridin-3-yl)oxalamide: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.

Uniqueness

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and bioavailability in medicinal applications.

Biological Activity

N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H19F3N2O4

- Molecular Weight : 396.4 g/mol

- CAS Number : 1351660-31-5

1. Antidiabetic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related oxalamide showed promising alpha-amylase inhibitory activity with an IC50 value of 4.58 μM, compared to acarbose at 1.58 μM . This suggests that this compound may similarly inhibit carbohydrate-digesting enzymes, potentially aiding in glycemic control.

2. Neurokinin-1 Receptor Antagonism

The compound has been identified as a neurokinin-1 receptor antagonist, which is relevant for conditions such as depression and anxiety. By blocking this receptor, the compound may modulate neurotransmitter release, thereby influencing mood and pain perception. This mechanism highlights its potential as a therapeutic agent in psychiatric disorders.

3. Antimicrobial Activity

Compounds with similar structural motifs have shown antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy through increased membrane permeability or enzyme inhibition .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways, which could explain its antidiabetic effects.

- Receptor Modulation : By antagonizing neurokinin receptors, it alters signaling pathways associated with pain and mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Q & A

Q. What are the recommended synthetic routes for N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(pyridin-3-yl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like the hydroxyethyl and pyridinyl moieties. Key steps include:

- Coupling reactions : Amide bond formation between the hydroxyethyl and pyridinyl groups using coupling agents such as EDC/HOBt .

- Protection/deprotection : Protecting hydroxyl or amine groups during synthesis to avoid side reactions, followed by deprotection under mild acidic conditions .

- Optimization : Reaction parameters like solvent (e.g., DMF or THF), temperature (0–25°C), and catalyst (e.g., DMAP) significantly impact yield. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Structural elucidation requires a combination of:

- NMR spectroscopy : H and C NMR confirm the connectivity of the trifluoromethylphenyl, hydroxyethyl, and pyridinyl groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNO) .

- Infrared (IR) spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm) and hydroxyl O-H bonds (~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?

Contradictions in activity data (e.g., kinase inhibition vs. receptor antagonism) may arise from assay-specific variables. Methodological strategies include:

- Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) .

- Control experiments : Assess compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

- Dose-response curves : Ensure consistent IC/EC measurements across multiple replicates to confirm potency trends .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding poses with neurokinin-1 receptors or kinases, leveraging the compound’s trifluoromethyl group for hydrophobic interactions .

- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations) to evaluate interactions with active-site residues .

- QSAR modeling : Correlate structural features (e.g., fluorine substitution) with activity to guide derivative design .

Q. How does the presence of trifluoromethyl and pyridinyl groups influence the compound's physicochemical properties and bioactivity?

- Trifluoromethyl group : Enhances lipophilicity (logP) and metabolic stability, improving blood-brain barrier penetration for CNS-targeted applications .

- Pyridinyl moiety : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets), while its aromaticity contributes to π-π stacking .

- Comparative analysis : Structural analogs lacking these groups show reduced binding affinity (e.g., 10-fold lower activity in kinase assays) .

Data Analysis and Optimization

Q. What strategies are effective for improving the synthetic yield of this compound?

- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates, minimizing side products .

- Catalyst screening : Test alternatives like Pd/C for hydrogenation steps or Grubbs catalysts for olefin metathesis in side-chain modifications .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates during coupling reactions .

Q. How can researchers validate the compound's mechanism of action in cellular models?

- Knockdown/knockout studies : Use siRNA or CRISPR to silence putative targets (e.g., neurokinin-1 receptors) and observe rescue effects .

- Biochemical assays : Measure downstream markers (e.g., phosphorylated kinases via Western blot) to confirm pathway modulation .

- Competitive binding assays : Employ radiolabeled ligands (e.g., H-substance P) to quantify receptor occupancy .

Comparative and Structural Studies

Q. How does this compound compare structurally and functionally to other oxalamide derivatives?

A comparative analysis reveals key distinctions:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Target Compound | Trifluoromethylphenyl, pyridinyl | High kinase selectivity (FGFR1 IC = 0.8 μM) |

| N1-(3-chloro-4-methylphenyl)-N2-(...)oxalamide | Chlorine substitution | Reduced BBB penetration due to higher polarity |

| N1-(3-fluoro-4-methoxyphenyl)-N2-(...)oxalamide | Methoxy group | Enhanced aqueous solubility but lower metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.